2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate

Catalog No.
S12021872
CAS No.
M.F
C27H28N2O3
M. Wt
428.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-pheny...

Product Name

2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate

IUPAC Name

[2-(4-benzhydrylpiperazin-1-yl)-2-oxo-1-phenylethyl] acetate

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C27H28N2O3/c1-21(30)32-26(24-15-9-4-10-16-24)27(31)29-19-17-28(18-20-29)25(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-16,25-26H,17-20H2,1H3

InChI Key

FEVCCASQPMYOGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate is a complex organic compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring substituted with a diphenylmethyl group, which contributes to its unique chemical properties and potential biological activities. The structure can be described by its molecular formula C23H28N2O3C_{23}H_{28}N_{2}O_{3} and a molecular weight of approximately 392.48 g/mol. The compound is characterized by the presence of an acetate functional group, which enhances its solubility and reactivity in various chemical environments.

Typical for esters and amines, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the acetate group can be hydrolyzed to yield the corresponding alcohol and acetic acid.
  • Transesterification: The acetate moiety can react with alcohols to form new esters.
  • Nucleophilic substitutions: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Research indicates that compounds similar to 2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate exhibit significant biological activity, particularly in the realm of pharmacology. Piperazine derivatives are known for their:

  • Antidepressant properties: Many piperazine-based compounds have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Antihistaminic effects: Some derivatives act as H1 receptor antagonists, making them useful in treating allergic reactions.
  • Anxiolytic effects: Compounds in this class may also exhibit anxiolytic properties, providing therapeutic benefits for anxiety disorders.

Further studies are required to elucidate the specific mechanisms of action and potential therapeutic applications of this particular compound.

Synthesis of 2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate typically involves several key steps:

  • Formation of the piperazine ring: This is often achieved through cyclization reactions involving appropriate precursors such as 4-(diphenylmethyl)aniline.
  • Acetylation: The resulting piperazine derivative is then acetylated using acetic anhydride or acetyl chloride to introduce the acetate functional group.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for biological testing.

Specific patents detail methods for synthesizing related compounds, indicating variations in conditions and reagents that can be employed for optimal yields .

The potential applications of 2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate include:

  • Pharmaceutical development: As a candidate for drug formulation targeting neurological disorders due to its possible antidepressant and anxiolytic effects.
  • Research tools: Utilized in biochemical assays to study receptor interactions and neurotransmitter modulation.
  • Chemical synthesis: Serves as an intermediate in the synthesis of more complex therapeutic agents.

Interaction studies are crucial for understanding how 2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate interacts with biological targets. Preliminary investigations may focus on:

  • Binding affinity: Assessing how well the compound binds to specific receptors (e.g., serotonin or dopamine receptors).
  • Mechanism of action: Investigating how the compound influences signaling pathways associated with mood regulation and anxiety.

Such studies are essential for determining the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate, including:

Compound NameStructure FeaturesUnique Properties
1-(4-Chlorophenyl)-4-(piperazin-1-yl)butan-1-oneContains a chlorophenyl groupPotential antipsychotic activity
2-[4-(Diphenylmethyl)piperazin-1-ylethanol]Hydroxyl instead of acetateIncreased solubility in polar solvents
2-[4-(Diphenylmethyl)piperazin-1-yloxy]acetic acidCarboxylic acid instead of esterEnhanced biological activity due to polarity

These compounds highlight the diversity within piperazine derivatives while showcasing how variations in functional groups can lead to distinct pharmacological profiles. Further research into these similarities can provide insights into optimizing therapeutic effects while minimizing side effects.

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Exact Mass

428.20999276 g/mol

Monoisotopic Mass

428.20999276 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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